2-Ethyl-1H-benzo[d]imidazol-5-ol
Description
2-Ethyl-1H-benzo[d]imidazol-5-ol is a benzimidazole derivative featuring an ethyl group at the 2-position and a hydroxyl group at the 5-position of the fused benzene-imidazole ring system. This compound has garnered attention in both medicinal chemistry and materials science due to its versatile properties.
- Applications:
- Medicinal Chemistry: Derivatives of this compound exhibit activity against Mycobacterium tuberculosis (MIC: 0.625 µg/mL) and are explored as selective ligands for targets like AT2 receptors .
- Materials Science: Incorporated into organic light-emitting diodes (OLEDs), it serves as a host material, achieving high luminances (>100,000 cd m⁻²) and low turn-on voltages (<2.5 V) due to its charge-transport properties .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-ethyl-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-2-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3,(H,10,11) |
InChI Key |
GKLHZAQLXOPKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-benzo[d]imidazol-5-ol can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of o-phenylenediamine with ethyl glyoxalate in the presence of a strong acid like hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale cyclization reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone-like structure.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinone-like derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
2-Ethyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyl group at the 5-position can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-Ethyl-1H-benzo[d]imidazol-5-ol with analogous benzimidazole derivatives:
Key Observations :
- The ethyl group in the target compound increases lipophilicity compared to methyl or amino substituents, which may enhance bioavailability in drug design .
- The hydroxyl group at position 5 enables hydrogen bonding, critical for crystal packing and solubility .
Antimicrobial and Antimycobacterial Effects
- This compound : Demonstrates potent activity against M. tuberculosis H37Rv (MIC: 0.625 µg/mL) when integrated into thiazole-containing derivatives .
- Compound 17 (5-bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole): Exhibits broad-spectrum efficacy against Gram-positive bacteria (e.g., S. aureus MIC: 4 µg/mL) and fungi .
- Thiazol-2-yl Derivatives : Substitution with thiazole groups (e.g., compound 16 in ) improves specificity against S. aureus (MIC: 0.015 mg/mL) due to enhanced target binding .
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) improve antimicrobial potency by increasing electrophilicity .
- Alkyl groups (ethyl, methyl) balance lipophilicity and steric effects, optimizing membrane penetration .
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
